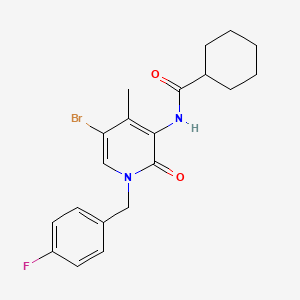
CH-Fubbmpdora
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHO-4’Me-5’Br-FUBOXPYRA is a novel synthetic cannabinoid. It is structurally similar to known synthetic cannabinoids and is primarily used as an analytical reference standard in research and forensic applications . The compound is characterized by its unique 2-oxopyridine core scaffold, which distinguishes it from other synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHO-4’Me-5’Br-FUBOXPYRA involves several steps, starting with the preparation of the 2-oxopyridine core. The core is then functionalized with various substituents, including a bromine atom at the 5’ position, a methyl group at the 4’ position, and a fluorobenzyl group. The final step involves the formation of the cyclohexanecarboxamide moiety .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of CHO-4’Me-5’Br-FUBOXPYRA. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CHO-4’Me-5’Br-FUBOXPYRA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The bromine and fluorine atoms can be substituted with other groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of CHO-4’Me-5’Br-FUBOXPYRA include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
CHO-4’Me-5’Br-FUBOXPYRA is primarily used in scientific research, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the interactions of synthetic cannabinoids with biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in forensic chemistry and toxicology to identify and analyze synthetic cannabinoids in various samples
Mechanism of Action
The exact mechanism of action of CHO-4’Me-5’Br-FUBOXPYRA is not well understood due to its novelty. like other synthetic cannabinoids, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This interaction can modulate various physiological processes, including pain perception, mood, and appetite .
Comparison with Similar Compounds
Similar Compounds
CHO-4’Me-5’Br-FUBOXPYRA: is unique due to its 2-oxopyridine core scaffold.
Other synthetic cannabinoids: While there are no structurally similar drugs identified in the recreational drug supply, medicinal chemistry literature documents the synthesis and evaluation of other molecules from its synthetic cannabinoid subclass, including an analogue with a cycloheptyl-containing head group
Uniqueness
The uniqueness of CHO-4’Me-5’Br-FUBOXPYRA lies in its specific structural features, such as the 2-oxopyridine core and the combination of substituents, which differentiate it from other synthetic cannabinoids .
Properties
Molecular Formula |
C20H22BrFN2O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H22BrFN2O2/c1-13-17(21)12-24(11-14-7-9-16(22)10-8-14)20(26)18(13)23-19(25)15-5-3-2-4-6-15/h7-10,12,15H,2-6,11H2,1H3,(H,23,25) |
InChI Key |
CKYYASUICQFJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


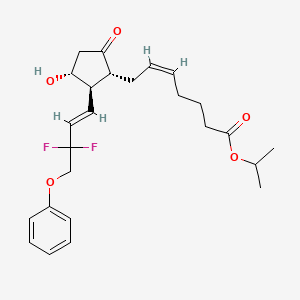
![(1R,9R,10S,12R,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855657.png)
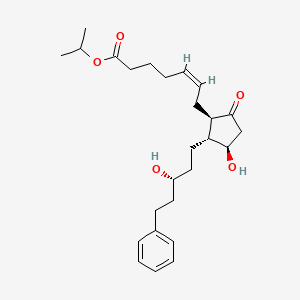
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoate](/img/structure/B10855674.png)

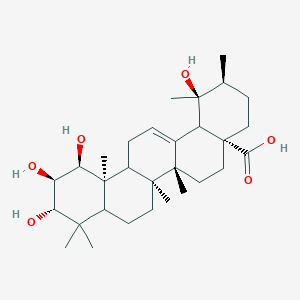
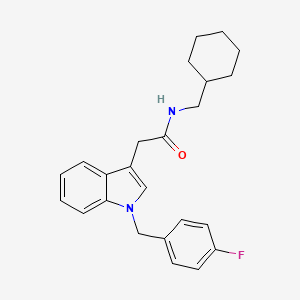
![(2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855707.png)
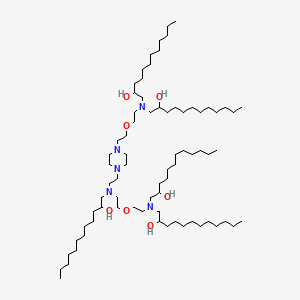
![8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
![propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855734.png)
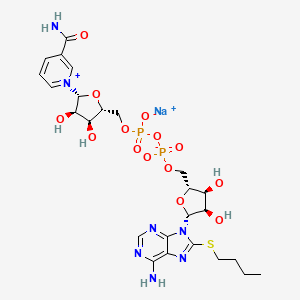
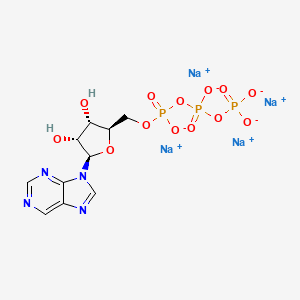
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
